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Compound of Interest

Compound Name:
6-Amino-3-bromo-2-

fluorobenzonitrile

Cat. No.: B1273636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

(NMR, IR, MS) for the compound 6-Amino-3-bromo-2-fluorobenzonitrile. Due to the limited

availability of public experimental spectra, this document focuses on predicted data, expected

spectral characteristics, and detailed experimental protocols to enable researchers to acquire

and interpret their own data.

Compound Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1273636?utm_src=pdf-interest
https://www.benchchem.com/product/b1273636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name 6-amino-3-bromo-2-fluorobenzonitrile

CAS Number 845866-92-4

Molecular Formula C₇H₄BrFN₂

Molecular Weight 215.02 g/mol

Structure

Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique to determine the molecular weight and

elemental composition of a compound. For 6-Amino-3-bromo-2-fluorobenzonitrile, the

presence of bromine is a distinctive feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an

approximate 1:1 ratio. This results in a characteristic M and M+2 isotope pattern in the mass

spectrum.

Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of 6-Amino-3-
bromo-2-fluorobenzonitrile. This data is computationally generated and should be used as a

reference for experimental results.

Adduct Predicted m/z

[M+H]⁺ 214.9615

[M+Na]⁺ 236.9434

[M-H]⁻ 212.9469

[M] 213.9537
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule

in solution. For 6-Amino-3-bromo-2-fluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR experiments

would be essential for a complete structural assignment.

Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the two aromatic

protons and the protons of the amino group.

Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

Ar-H 6.5 - 7.5
Doublet of doublets

(dd) or two doublets

J(H,H) ≈ 8-9 Hz,

J(H,F) ≈ 2-4 Hz

-NH₂ 4.0 - 6.0 Broad singlet -

Note: Chemical shifts are solvent-dependent. The amino protons may exchange with deuterium

in solvents like D₂O, leading to the disappearance of their signal.

Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

The presence of fluorine will cause splitting of the signals for nearby carbon atoms.
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Carbon
Expected Chemical Shift
(δ, ppm)

Expected C-F Coupling (J,
Hz)

C-CN 115 - 120 Small

C-NH₂ 140 - 150 Small

C-F 155 - 165 Large (¹JCF ≈ 240-260 Hz)

C-Br 110 - 120 -

Aromatic C-H 110 - 135 Present

Aromatic C-C 120 - 140 Present

Expected ¹⁹F NMR Spectral Data
The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom,

which will be coupled to the nearby aromatic protons.

Fluorine
Expected Chemical Shift
(δ, ppm)

Multiplicity

Ar-F -110 to -130 Triplet or doublet of doublets

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Amino-3-bromo-2-fluorobenzonitrile is expected to show characteristic

absorption bands for the amino, nitrile, and aromatic C-H and C-C bonds.
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Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

N-H stretch (Amino) 3300 - 3500
Medium (two bands for primary

amine)

C≡N stretch (Nitrile) 2220 - 2260 Medium to strong

C=C stretch (Aromatic) 1450 - 1600
Medium to strong (multiple

bands)

C-F stretch 1000 - 1400 Strong

C-Br stretch 500 - 600 Medium to strong

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for 6-Amino-3-bromo-
2-fluorobenzonitrile. Instrument parameters should be optimized for the specific instrument

being used.

a. NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a standard pulse program.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required.

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. A standard pulse program can

be used.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the
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chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

b. IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal.

c. Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a

suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and look for the characteristic M and M+2

isotope pattern of bromine.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

new chemical entity like 6-Amino-3-bromo-2-fluorobenzonitrile.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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